Avanbulin

概要

説明

準備方法

合成経路と反応条件

アヴァンブリンの合成には、プロドラッグであるリサヴァンブリン(BAL101553)の調製が含まれ、その後、体内においてアヴァンブリンに変換されます。合成経路には、一般的に以下の手順が含まれます。

コア構造の形成: アヴァンブリンのコア構造は、縮合反応や環化反応などの有機反応のシリーズによって合成されます。

官能基化: その後、コア構造は、チューブリンのコルヒチン部位に対する結合親和性と特異性を高めるために、様々な置換基で官能基化されます。

工業生産方法

アヴァンブリンの工業生産には、高い収率と純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、以下が含まれます。

バッチ合成: 温度、圧力、pHなどの反応パラメーターを制御するために、自動化された反応器を用いて、アヴァンブリンの大規模バッチが合成されます。

精製と品質管理: 合成されたアヴァンブリンは、工業規模のクロマトグラフィーを用いて精製され、純度と効力を確保するために、厳格な品質管理試験が行われます.

化学反応の分析

反応の種類

アヴァンブリンは、以下を含む様々な化学反応を起こします。

酸化: アヴァンブリンは、特定の条件下で酸化されて、酸化された誘導体を生成することができます。

還元: 還元反応は、アヴァンブリンの官能基を修飾するために使用することができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を、制御された条件下で使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、官能基が修飾されたアヴァンブリンの様々な誘導体が含まれ、これらは生物活性をさらに研究することができます .

科学研究への応用

アヴァンブリンは、以下を含む、幅広い科学研究への応用があります。

化学: アヴァンブリンは、微小管のダイナミクスと微小管の不安定化の影響を研究するためのツール化合物として使用されます。

生物学: それは、細胞分裂、運動性、細胞内輸送における微小管の役割を調査するために、細胞生物学研究で使用されます。

医学: アヴァンブリンは、前臨床研究で有望な抗腫瘍活性を示しており、特にグリオーマとリンパ腫の治療薬としての可能性について調査されています

科学的研究の応用

Avanbulin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study microtubule dynamics and the effects of microtubule destabilization.

Biology: It is used in cell biology research to investigate the role of microtubules in cell division, motility, and intracellular transport.

Medicine: This compound has shown promising anti-tumor activity in preclinical studies and is being investigated for its potential use in cancer therapy, particularly for glioblastoma and lymphoma

Industry: This compound is used in the development of new anti-cancer drugs and as a reference compound in drug screening assays

作用機序

アヴァンブリンは、チューブリンのコルヒチン部位に結合することで作用し、微小管の集合を阻害します。微小管ダイナミクスのこの阻害は、有糸分裂の停止と紡錘体集合チェックポイントの活性化につながり、最終的には腫瘍細胞の死を引き起こします。 さらに、アヴァンブリンは、腫瘍の微小血管を減少させることで、腫瘍の微小環境に影響を与えます .

類似の化合物との比較

類似の化合物

コルヒチン: アヴァンブリンと同じ部位に結合する、よく知られた微小管不安定化剤。

パクリタキセル: チューブリンの異なる部位に結合する、微小管安定化剤。

ビンブラスチン: 別の結合部位を持つ、別の微小管不安定化剤.

アヴァンブリンの独自性

アヴァンブリンは、チューブリンのコルヒチン部位への独自の結合により、独自の微小管表現型をもたらすため、ユニークです。この独自の結合により、アヴァンブリンは、他の微小管標的薬に耐性のある腫瘍細胞において有効になります。 さらに、アヴァンブリンは、グリオーマとリンパ腫の前臨床モデルで顕著な抗腫瘍活性を示しており、さらなる臨床開発のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Colchicine: A well-known microtubule-destabilizing agent that binds to the same site as avanbulin.

Paclitaxel: A microtubule-stabilizing agent that binds to a different site on tubulin.

Vinblastine: Another microtubule-destabilizing agent with a different binding site.

Uniqueness of this compound

This compound is unique due to its distinct binding to the colchicine site of tubulin, which results in a unique microtubule phenotype. This unique binding allows this compound to be effective in tumor cells that are resistant to other microtubule-targeting agents. Additionally, this compound has shown significant anti-tumor activity in preclinical models of glioblastoma and lymphoma, making it a promising candidate for further clinical development .

生物活性

Avanbulin, also known as BAL27862, is a microtubule-targeted agent (MTA) that has garnered attention for its potent anti-tumor activity, particularly in the treatment of various cancers, including lymphoma and glioblastoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical and clinical findings, and potential therapeutic applications.

This compound exerts its anti-cancer effects primarily through the destabilization of microtubules. It binds to the colchicine site of tubulin heterodimers, inhibiting microtubule assembly. This action triggers the spindle assembly checkpoint, which is crucial for proper mitotic progression and ultimately leads to apoptosis in cancer cells . The unique binding characteristics of this compound differentiate it from other MTAs, allowing it to demonstrate efficacy in tumor models resistant to standard therapies like taxanes and vinca alkaloids .

Anti-Lymphoma Activity

Recent studies have highlighted this compound's significant anti-lymphoma activity. In vitro experiments conducted on diffuse large B cell lymphoma (DLBCL) cell lines revealed that this compound induces rapid apoptosis and exhibits a median IC50 of approximately 10-11 nM . The induction of apoptosis was observed in 15 out of 17 tested cell lines, with half showing effects within the first 24 hours of treatment .

Table 1: Summary of In Vitro Findings on this compound's Activity Against DLBCL

| Cell Line | IC50 (nM) | Apoptosis Induction Time | Notes |

|---|---|---|---|

| OCILY3 | 10 | 24 hours | ABC subtype |

| TMD8 | 11 | 48 hours | ABC subtype |

| SUDHL5 | 10 | 24 hours | GCB subtype |

| SUDHL16 | 12 | 48 hours | GCB subtype |

ABC = Activated B-cell-like; GCB = Germinal Center B-cell-like

Cell Cycle Analysis

Cell cycle analysis indicated a time-dependent accumulation of cells in sub-G0 phase, suggesting significant cytotoxic effects. A G2-M arrest was also observed in three out of four tested cell lines . These findings underscore the potential of this compound as a therapeutic agent targeting cell cycle regulation in cancer cells.

Clinical Studies

The prodrug listhis compound (BAL101553), which is converted to this compound in vivo, has been evaluated in clinical settings. A Phase 1 study established a recommended Phase 2 dose (RP2D) of 70 mg/m² for patients with various cancers, including ovarian and glioblastoma . Results indicated that listhis compound was well-tolerated and exhibited promising anti-tumor activity.

Table 2: Clinical Study Overview for Listhis compound

| Study Phase | Patient Population | Dose (mg/m²) | Findings |

|---|---|---|---|

| Phase 1 | Solid tumors | 30 | Well-tolerated; encouraging activity |

| Phase 2a | Ovarian/glioblastoma | 70 | Safety established; efficacy noted |

Biomarkers and Predictive Factors

Research has identified end-binding protein 1 (EB1) as a potential predictive biomarker for response to this compound treatment. Tumors exhibiting high EB1 expression may be more likely to respond favorably to therapy with listhis compound . This finding opens avenues for personalized treatment strategies based on biomarker profiling.

特性

IUPAC Name |

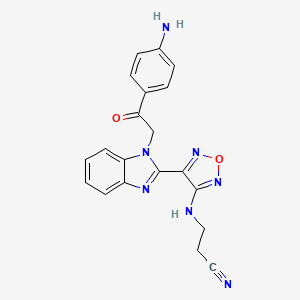

3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFOZQQVTWFMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798577-91-0 | |

| Record name | Avanbulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0798577910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVANBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KSX9YI58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。